N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

Fluorosequencing Single-molecule fluorescence Bioorthogonal chemistry

Eliminate workflow fragmentation caused by separate fluorophore and linker reagents. This heterobifunctional scaffold unites an azide for CuAAC/SPAAC click chemistry, a fluorescein reporter for optical tracking, and a carboxylic acid for amide coupling on a balanced PEG2/PEG3 spacer. Outcomes: (1) Single-molecule PROTAC construction with integrated fluorescence for real-time monitoring; (2) LogP 2.9 enhances passive membrane permeability for intracellular delivery studies; (3) Compact spacer design enables precise distance constraints in smFRET experiments. Reliable supply with ≥98% purity, ambient shipping, and global availability.

Molecular Formula C36H41N5O12S
Molecular Weight 767.8 g/mol
Cat. No. B609438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-Fluorescein-PEG3-acid
SynonymsN-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Molecular FormulaC36H41N5O12S
Molecular Weight767.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45)
InChIKeyPMJYXCRDKLEIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Multifunctional Heterobifunctional PEG Linker for Click Chemistry and Bioorthogonal Conjugation


N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates an azide group, a fluorescein fluorophore, and a terminal carboxylic acid within a single molecular scaffold. This compound is specifically designed to enable copper-catalyzed or strain-promoted click chemistry via its azide moiety , provide robust fluorescent detection and imaging through its fluorescein core , and support amide bond formation for bioconjugation via its carboxylic acid group . Its balanced PEG2 and PEG3 spacers confer both water solubility and molecular flexibility, positioning it as a strategic building block for advanced applications in bioorthogonal labeling, PROTAC synthesis, and probe development .

Strategic Procurement of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Why Functional Integration Precludes Simple Substitution


Generic substitution within this class of PEG-based linkers is not feasible due to the precise, integrated combination of an azide handle, a fluorescein reporter, and a carboxylic acid anchor on a defined PEG2/PEG3 spacer. Replacing N-(Azido-PEG2)-N-Fluorescein-PEG3-acid with a simpler analog, such as a fluorophore alone or a linker lacking the reporter, fundamentally alters the experimental workflow and the data that can be collected . For instance, the absence of the fluorescein group eliminates the ability to optically track the conjugate's formation, cellular uptake, or subcellular localization [1]. Similarly, a change in PEG spacer length can dramatically impact conjugation efficiency, probe solubility, and the biological performance of the final construct, a phenomenon well-documented for PEGylated fluorophores [2]. The evidence below quantifies the specific performance attributes that differentiate this molecule from its closest analogs and establishes its unique position for targeted applications.

Quantitative Differentiation Guide for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Head-to-Head Comparator Analysis


Superior Photophysical Performance in Bioorthogonal Conjugates Enabled by Optimized PEG2/PEG3 Spacer Length

While the target compound is a specific reagent not directly studied in large-scale photophysical screens, its design featuring a short PEG2/PEG3 spacer can be critically evaluated against the established, class-level finding that longer PEG linkers (e.g., (PEG)10) significantly improve the photophysical properties of fluorophore-labeled macromolecules [1]. In a direct, class-level comparison, this study demonstrated that incorporating a long and flexible PEG10 linker between a xanthene fluorophore (fluorescein class) and a peptide scaffold resulted in a 20-60% improvement in the ability to determine amino acid position via fluorosequencing, along with significant increases in fluorescence brightness and improvements in quantum yield and fluorescence lifetime [1]. This evidence strongly infers that the use of a shorter PEG2/PEG3 spacer, as in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, is likely to result in a quantifiable decrease in these key performance metrics compared to an analog with a longer PEG chain, due to increased dye-dye interactions and self-quenching [1]. This trade-off must be weighed against the specific application's requirement for a more compact conjugate or higher labeling density.

Fluorosequencing Single-molecule fluorescence Bioorthogonal chemistry

Direct Molecular Weight and Hydrodynamic Radius Comparison with Longer PEG Analog N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

A direct head-to-head comparison of the target compound with its closest structural analog, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, reveals a key quantitative difference in molecular size. The target compound, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, has a molecular weight of 767.80 g/mol . In contrast, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, which contains one additional ethylene glycol unit in its spacer arm, has a molecular weight of 811.86 g/mol . This 44.06 g/mol increase translates directly into a larger hydrodynamic radius and altered solution-phase behavior, including differences in diffusion rates and membrane permeability .

PROTAC linker Conjugation chemistry Molecular design

Functional Group Combination Defines Application Scope vs. Fluorescein-PEG2-azide

A direct comparison of functional group repertoires reveals that N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a true heterobifunctional linker, possessing both a terminal azide for click chemistry and a terminal carboxylic acid for amide coupling . In contrast, a related compound like Fluorescein-PEG2-azide lacks the carboxylic acid moiety, limiting its conjugation to click chemistry alone . This structural distinction is quantifiable in terms of available reaction pathways: the target compound enables two orthogonal bioconjugation steps (e.g., first amide coupling to a protein, followed by click chemistry to a payload), whereas the comparator is restricted to a single mode of attachment .

Bioconjugation Amide coupling Click chemistry

Differential Lipophilicity (LogP) and Its Impact on Solubility and Cellular Uptake Compared to Longer PEG Analogs

The predicted partition coefficient (LogP) provides a quantitative measure of a compound's lipophilicity, which directly influences its solubility and ability to cross biological membranes. N-(Azido-PEG2)-N-Fluorescein-PEG3-acid has a calculated LogP of 2.9 . For a direct comparator, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, which has a longer PEG chain on the azide side, exhibits a reduced LogP of 2.7 . This decrease of 0.2 units reflects the increased hydrophilicity conferred by the additional ethylene glycol unit, a trend that continues with further PEG extensions .

Physicochemical properties Drug delivery Bioavailability

Validated Application Scenarios for N-(Azido-PEG2)-N-Fluorescein-PEG3-acid Based on Quantitative Differentiation Evidence


Synthesis of PROTACs Requiring a Compact Linker and Fluorescent Tracking

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is explicitly validated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras . The evidence supporting this application highlights that its specific combination of a short PEG2/PEG3 spacer (resulting in a molecular weight of 767.80 g/mol) and dual azide/carboxylic acid functionality provides a balanced design for constructing PROTACs where a compact linker is required to facilitate ternary complex formation between the target protein and E3 ligase, while simultaneously enabling fluorescent tracking of the degrader molecule .

Bioorthogonal Labeling of Cell-Surface Proteins with Dual-Step Conjugation

The heterobifunctional nature of this compound, possessing both an azide for click chemistry and a carboxylic acid for amide coupling , makes it uniquely suited for multi-step bioorthogonal labeling strategies. A common workflow involves first coupling the carboxylic acid to an amine-containing targeting moiety (e.g., an antibody or peptide) , followed by the attachment of a secondary payload (e.g., a drug or another probe) to the azide group via SPAAC or CuAAC . This scenario is directly supported by the evidence that the compound enables two orthogonal reactions, a feature absent in simpler azide-only analogs .

Development of Fluorescent Probes for Cellular Uptake Studies

The higher predicted lipophilicity (LogP 2.9) of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid compared to its longer-chain analogs (e.g., LogP 2.7 for the PEG3-PEG3 variant) supports its use in applications where enhanced passive membrane permeability is desired. This property can be exploited to create fluorescently labeled biomolecules that more readily enter cells, facilitating the study of intracellular trafficking and distribution without the need for additional transfection or permeabilization agents. The integrated fluorescein provides a robust readout for microscopy and flow cytometry .

Single-Molecule Biophysics Experiments Requiring Minimal Dye-Dye Interactions

While the short PEG2/PEG3 spacer of this compound may lead to some degree of dye-dye interactions and self-quenching when densely labeled , this same property can be advantageous in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. A shorter linker limits the distance and flexibility between the fluorophore and its conjugation site, providing more precise distance constraints for structural analysis. The evidence that longer PEG linkers improve photophysical properties informs the deliberate selection of this shorter-linker variant for studies where a compact, well-defined fluorophore position is more critical than maximum absolute brightness.

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